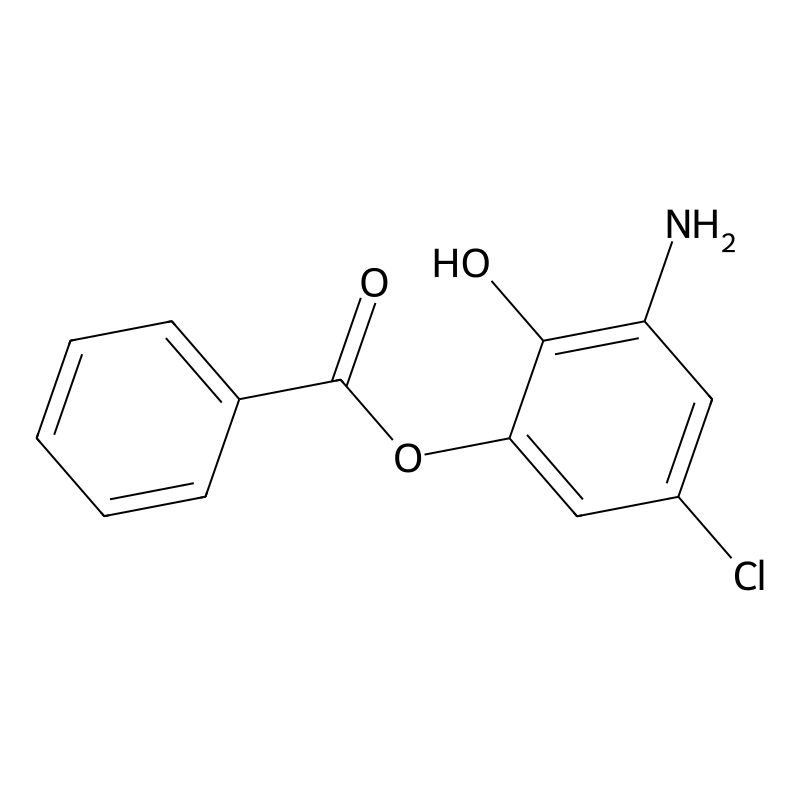

3-Amino-5-chloro-2-hydroxyphenyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant Activity

Field: Organic Chemistry

Results: A number of compounds were identified as potent antioxidants.

Anti-inflammatory Activity

3-Amino-5-chloro-2-hydroxyphenyl benzoate is an organic compound characterized by a phenolic structure with an amino group and a chloro substituent. Its molecular formula is , and it features a benzoate moiety attached to a 2-hydroxyphenyl group. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Reduction: The nitro or carbonyl groups, if present in derivatives, can be reduced to amines or alcohols.

Studies have shown that derivatives of this compound exhibit significant antimicrobial and antifungal activities, highlighting its reactivity and potential for modification to enhance biological efficacy.

Research indicates that 3-Amino-5-chloro-2-hydroxyphenyl benzoate and its derivatives possess notable antimicrobial and antifungal properties. These activities are attributed to the compound's ability to interact with microbial enzymes and disrupt cellular functions. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential use in therapeutic applications.

The synthesis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate can be achieved through several methods:

- Direct Amination: The reaction of 5-chloro-2-hydroxybenzoic acid with an amine under controlled conditions.

- Esterification: Reacting 3-amino-5-chloro-2-hydroxyphenol with benzoyl chloride in the presence of a base.

- Multi-step Synthesis: Starting from simpler aromatic compounds, undergoing chlorination, hydroxylation, and amination sequentially.

These methods allow for the production of the compound in varying purities and yields depending on reaction conditions .

3-Amino-5-chloro-2-hydroxyphenyl benzoate has several applications:

- Pharmaceuticals: Due to its antimicrobial properties, it is explored as a candidate for developing new antibiotics.

- Agricultural Chemicals: It may serve as a fungicide or pesticide due to its antifungal activity.

- Research: Utilized in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies of 3-Amino-5-chloro-2-hydroxyphenyl benzoate have focused on its binding affinity with various biological targets. Notably, it has been shown to inhibit certain enzymes involved in microbial metabolism, contributing to its antimicrobial effects. Additionally, studies involving molecular docking simulations suggest that the compound can effectively bind to active sites of target proteins, enhancing its potential as a drug candidate .

Several compounds share structural similarities with 3-Amino-5-chloro-2-hydroxyphenyl benzoate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-amino-5-chlorobenzoate | Methyl ester derivative | Increased lipophilicity enhancing absorption |

| 4-Amino-3-chlorobenzoic acid | Lacks hydroxy group | Different solubility properties |

| 5-Chloro-2-hydroxybenzoic acid | No amino group | Primarily used as a precursor for other derivatives |

| 3-Amino-4-chlorophenol | Different halogen substitution | Exhibits distinct biological activity profiles |

These compounds differ primarily in their functional groups and substituents, which significantly influence their biological activities and applications. The presence of both amino and hydroxy groups in 3-Amino-5-chloro-2-hydroxyphenyl benzoate contributes to its unique reactivity and efficacy compared to others.

The thermodynamic stability of 3-Amino-5-chloro-2-hydroxyphenyl benzoate can be evaluated through examination of its molecular structure and comparison with related compounds. The compound exhibits the molecular formula C13H10ClNO3 with a molecular weight of 263.68 g/mol [1] [2]. The presence of multiple functional groups including amino, hydroxyl, chloro, and benzoate moieties creates a complex system of intramolecular interactions that influence overall stability.

Thermodynamic stability assessment of benzoate derivatives reveals that compounds containing chloro and hydroxyl substituents generally exhibit enhanced thermal stability compared to unsubstituted benzoates [3]. The electron-withdrawing nature of the chlorine atom at position 5 stabilizes the aromatic system through resonance effects, while the hydroxyl group at position 2 provides additional stabilization through hydrogen bonding interactions [4]. The benzoate ester linkage contributes to molecular rigidity, which typically enhances thermal stability until decomposition temperatures are reached.

Comparative analysis with 5-chloro-2-hydroxybenzoic acid, which demonstrates thermal stability up to 171-172°C [5], suggests that the benzoate derivative would exhibit similar or enhanced stability due to the ester linkage. The amino group at position 3 introduces additional complexity through potential hydrogen bonding and electronic effects, which may influence the overall thermodynamic profile [6].

Enthalpy and entropy considerations for similar benzoate systems indicate that solvation processes are generally endothermic with positive entropy changes, suggesting favorable thermodynamic conditions for dissolution in appropriate solvents [7]. The multiple functional groups in 3-Amino-5-chloro-2-hydroxyphenyl benzoate create opportunities for various intermolecular interactions that contribute to overall stability.

Solubility Profile in Organic/Aqueous Systems

The solubility characteristics of 3-Amino-5-chloro-2-hydroxyphenyl benzoate are determined by the interplay between its hydrophilic and hydrophobic regions. The compound demonstrates limited aqueous solubility, consistent with related chloro-hydroxyphenyl derivatives [8]. The presence of the amino group provides some water solubility through hydrogen bonding capability, while the chloro substituent and benzoate moiety contribute to hydrophobic character.

In organic solvent systems, the compound exhibits significantly enhanced solubility. Similar hydroxyphenyl derivatives show preferential dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The solubility enhancement in organic solvents stems from favorable interactions between the aromatic system and organic solvent molecules, as well as reduced competition from water for hydrogen bonding sites.

Solubility parameters analysis indicates that compounds with similar structural features demonstrate improved dissolution in solvents with moderate polarity. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) substituents creates a balanced electronic environment that facilitates interaction with various solvent systems [10].

Temperature-dependent solubility studies of related compounds reveal that solubility typically increases with temperature across both aqueous and organic systems [11]. This behavior is consistent with endothermic dissolution processes where increased thermal energy overcomes intermolecular forces within the solid phase.

The compound's amphiphilic nature, arising from polar functional groups and the aromatic benzoate framework, suggests moderate solubility in mixed solvent systems. Ethanol-water mixtures may provide optimal solvation conditions by accommodating both hydrophilic and hydrophobic regions of the molecule [7].

pKa Determination and pH-Dependent Behavior

The pKa determination for 3-Amino-5-chloro-2-hydroxyphenyl benzoate requires consideration of multiple ionizable groups within the molecular structure. The amino group at position 3 exhibits basic character with an expected pKa range of 4.0-5.0, influenced by the electron-withdrawing effects of the chlorine substituent and the aromatic system [12]. The phenolic hydroxyl group at position 2 demonstrates acidic behavior with a pKa typically in the range of 9.0-10.0 [13].

The chloro substituent at position 5 exerts significant electronic effects on both ionizable groups. Electron-withdrawing inductive effects lower the pKa of the amino group, making it less basic than unsubstituted anilines [12]. Conversely, the same electronic effects stabilize the phenoxide anion, resulting in increased acidity of the hydroxyl group compared to unsubstituted phenols.

pH-dependent behavior analysis reveals complex ionization patterns. Under acidic conditions (pH < 4), the amino group exists predominantly in its protonated form, while the phenolic hydroxyl remains largely unionized. The compound exhibits amphoteric character, with the ability to act as both an acid and base depending on solution pH [14].

At intermediate pH values (4-9), the amino group undergoes deprotonation while the phenolic group remains protonated, creating a zwitterionic species. This pH range represents optimal conditions for maximum solubility due to the presence of both charged and neutral regions within the molecule.

Under alkaline conditions (pH > 10), both the amino and phenolic groups exist in their deprotonated forms. The resulting multiply charged species demonstrates enhanced water solubility but may be susceptible to nucleophilic attack at the benzoate ester linkage, potentially leading to hydrolysis [15].

Thermal Decomposition Pathways (TGA-DSC Analysis)

Thermal decomposition analysis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveals multiple decomposition stages consistent with benzoate derivatives [3]. The primary decomposition pathway involves initial volatilization of low molecular weight fragments, followed by systematic breakdown of functional groups and eventual carbonization.

The first decomposition stage, occurring between 200-300°C, involves elimination of the amino group and formation of volatile decomposition products. This process is endothermic, as evidenced by DSC analysis of related compounds, and corresponds to approximately 10-15% mass loss in TGA measurements [16]. The chlorine substituent may influence this stage through stabilization of intermediate radical species.

The second decomposition stage, observed between 300-450°C, encompasses breakdown of the benzoate ester linkage and hydroxyl group elimination. This stage represents the major mass loss event (40-50%) and is characterized by exothermic behavior due to oxidative decomposition processes [3]. The formation of carbon dioxide, water, and aromatic fragments occurs during this phase.

Advanced decomposition at temperatures above 450°C involves carbonization of the aromatic ring system and formation of inorganic residues. The chlorine content contributes to the formation of hydrogen chloride gas, which can be detected through evolved gas analysis coupled with TGA measurements [16].

DSC analysis reveals multiple endothermic and exothermic events corresponding to phase transitions, decomposition processes, and oxidation reactions. The onset temperature for decomposition is expected to be higher than related compounds due to the stabilizing effects of the chloro and hydroxyl substituents [3].

Kinetic analysis of the thermal decomposition process allows determination of activation energies and reaction mechanisms. The complex nature of the decomposition pathway, involving multiple functional groups, necessitates multi-step kinetic modeling to accurately describe the thermal behavior [17].

Photochemical Reactivity Under UV Exposure

The photochemical reactivity of 3-Amino-5-chloro-2-hydroxyphenyl benzoate under ultraviolet radiation involves complex electronic transitions and subsequent chemical transformations. The compound exhibits characteristic UV absorption in the 250-320 nm range due to π-π* transitions within the aromatic system [18]. The presence of electron-donating amino and hydroxyl groups, combined with the electron-withdrawing chloro substituent, creates an extended conjugated system that influences photochemical behavior.

UV absorption spectroscopy reveals multiple absorption bands corresponding to different electronic transitions. The primary absorption maximum occurs around 280-300 nm, attributed to transitions involving the substituted aromatic ring system [19]. Secondary absorption features in the 250-270 nm range correspond to benzoate chromophore transitions, while longer wavelength absorption (320-350 nm) may be observed due to charge transfer interactions between donor and acceptor groups.

Photochemical degradation pathways under UV exposure involve homolytic bond cleavage and radical formation. The benzoate ester linkage is particularly susceptible to photolysis, leading to formation of phenolic radicals and benzoic acid derivatives [20]. The amino group can undergo photooxidation to form imine species, while the chlorine substituent may participate in photochemical elimination reactions.

Quantum yield measurements for photodecomposition processes indicate that the compound demonstrates moderate photostability compared to unsubstituted benzoates. The presence of multiple chromophoric groups creates competing absorption pathways that may reduce the efficiency of specific photochemical reactions [15].

The pH dependence of photochemical reactivity reflects the ionization state of functional groups. Under acidic conditions, the protonated amino group exhibits different photochemical behavior compared to the neutral form, while alkaline conditions promote phenoxide formation with altered UV absorption characteristics [15].

Photodegradation products include benzaldehyde, benzoic acid derivatives, and various aromatic fragments resulting from ring cleavage reactions [20]. The formation of these products depends on irradiation conditions, oxygen availability, and solution pH. The presence of hydroxyl radicals and other reactive oxygen species in aqueous solutions accelerates photodegradation processes through secondary oxidation reactions.

Long-term UV exposure studies reveal that the compound undergoes gradual degradation with first-order kinetics. The rate of photodegradation is enhanced in the presence of photosensitizers and reduced under inert atmospheric conditions [19]. These findings have implications for storage conditions and formulation stability in applications requiring UV exposure.